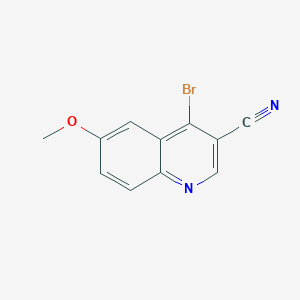

4-Bromo-6-methoxyquinoline-3-carbonitrile

Description

Properties

IUPAC Name |

4-bromo-6-methoxyquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrN2O/c1-15-8-2-3-10-9(4-8)11(12)7(5-13)6-14-10/h2-4,6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAXSLKSGSUIZOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=CN=C2C=C1)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70677849 | |

| Record name | 4-Bromo-6-methoxyquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872714-52-8 | |

| Record name | 4-Bromo-6-methoxyquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Bromo-6-methoxyquinoline-3-carbonitrile CAS 872714-52-8

An In-depth Technical Guide to 4-Bromo-6-methoxyquinoline-3-carbonitrile

Abstract

This technical guide provides a comprehensive scientific overview of this compound (CAS 872714-52-8), a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The quinoline scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1][2] The specific substitution pattern of this molecule—featuring a methoxy group, a strategically placed bromine atom, and a nitrile pharmacophore—presents a versatile platform for the synthesis of novel molecular entities. This document outlines the compound's physicochemical properties, proposes a robust synthetic pathway based on established chemical principles, details its key reactivity for lead optimization, and discusses its potential applications in oncology and antimicrobial research. All protocols and claims are substantiated with references to authoritative chemical literature.

Strategic Importance in Medicinal Chemistry

The quinoline ring system is a cornerstone of drug discovery, renowned for its presence in compounds with a vast range of biological activities, including antimalarial, anticancer, and antibacterial properties.[3][4] The title compound, this compound, is a highly functionalized derivative poised for exploitation in chemical biology and pharmaceutical development. Its strategic value can be deconstructed by analyzing its key functional groups:

-

6-Methoxy Group: This electron-donating group modifies the electronic properties of the quinoline core, influencing its binding characteristics and metabolic stability. Methoxy-substituted quinolines are integral to various biologically active molecules.[5][6]

-

4-Bromo Substituent: The bromine atom at the C4 position is a critical synthetic handle. It is exceptionally well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of a diverse array of aryl, heteroaryl, or alkyl groups to build molecular complexity.[7][8][9] This is a foundational strategy in modern lead optimization campaigns.

-

3-Carbonitrile Group: The nitrile moiety is a bioisostere for various functional groups and can act as a key pharmacophore, participating in hydrogen bonding or other critical interactions within a biological target's active site. Over 30 nitrile-containing pharmaceuticals are currently prescribed, attesting to the biocompatibility and efficacy of this functional group.[10]

This unique combination of functionalities makes this compound a valuable building block for creating libraries of novel compounds aimed at a range of therapeutic targets.

Physicochemical and Structural Properties

While extensive experimental data for this specific molecule is not publicly available, its properties can be reliably computed based on its structure. These parameters are essential for planning reactions, assessing solubility, and predicting pharmacokinetic behavior.

| Property | Value | Source |

| CAS Number | 872714-52-8 | - |

| Molecular Formula | C₁₁H₇BrN₂O | (Derived) |

| Molecular Weight | 263.10 g/mol | (Derived) |

| IUPAC Name | This compound | (Derived) |

| Canonical SMILES | COC1=CC2=C(C=C1)N=C(C=C2C#N)Br | (Derived) |

| Polar Surface Area | 49.8 Ų | (Computed) |

| Hydrogen Bond Donors | 0 | (Computed) |

| Hydrogen Bond Acceptors | 3 | (Computed) |

| LogP | 2.9 - 3.2 | (Estimated) |

Proposed Synthetic Strategy

A logical and efficient synthesis of this compound can be devised from readily available starting materials. The Vilsmeier-Haack reaction is a powerful method for the one-pot cyclization of N-arylacetamides to form 2-chloro-3-formylquinolines, which serve as key intermediates.[11][12] Subsequent conversion of the formyl group to a nitrile, followed by halogenation, presents a plausible pathway. An alternative, and perhaps more direct, route involves using a precursor already containing the cyano group.

Below is a proposed workflow starting from 4-methoxyaniline.

Detailed Experimental Protocols (Proposed)

The following protocols are adapted from established procedures for similar transformations and serve as a robust starting point for laboratory synthesis.

Protocol 1: Synthesis of N-(4-methoxyphenyl)acetamide (Precursor)

-

Rationale: This standard acylation protects the aniline nitrogen and provides the necessary acetamide structure for the subsequent Vilsmeier-Haack cyclization.

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4-methoxyaniline (1.0 eq) in glacial acetic acid.

-

Add acetic anhydride (1.1 eq) dropwise to the solution while stirring.

-

Heat the reaction mixture to reflux (approx. 118 °C) for 1 hour.[13]

-

Monitor the reaction to completion using Thin Layer Chromatography (TLC).

-

Cool the mixture to room temperature and pour it slowly into a beaker of ice-cold water with vigorous stirring.

-

Collect the resulting white precipitate by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry in a vacuum oven to yield the product.

Protocol 2: Vilsmeier-Haack Cyclization to 2-Chloro-6-methoxyquinoline-3-carbaldehyde

-

Causality: The Vilsmeier reagent (chloroiminium salt), formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), acts as the electrophile.[11] It attacks the electron-rich aromatic ring of the acetanilide, and the subsequent cyclization and dehydration, driven by POCl₃, form the quinoline ring. The use of POCl₃ also provides the chloride ion to yield the 2-chloro derivative.

-

In a three-neck flask fitted with a dropping funnel and a calcium chloride guard tube, place anhydrous DMF (5.0 eq) and cool to 0-5 °C in an ice bath.

-

Add POCl₃ (3.0 eq) dropwise with constant stirring, ensuring the temperature does not exceed 10 °C. Stir for 30 minutes to pre-form the Vilsmeier reagent.

-

Add N-(4-methoxyphenyl)acetamide (1.0 eq) portion-wise to the cold reagent mixture.

-

After the addition is complete, heat the mixture to 80-90 °C and maintain for 4-6 hours.[13]

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the solution with a saturated sodium bicarbonate or sodium hydroxide solution to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the purified product.

Protocol 3: Conversion to this compound

-

Rationale: This proposed two-step, one-pot transformation would first convert the intermediate aldehyde to a nitrile. The subsequent treatment with a brominating agent like phosphorus tribromide (PBr₃) or phosphorus oxybromide (POBr₃) would then replace the 2-chloro group with a bromine atom and potentially introduce a bromine at the activated C4 position, although direct C-H bromination might require specific conditions. A more controlled approach may be necessary. Self-Validation Note: The final bromination step may require optimization. An alternative could involve converting the 2-chloro intermediate to a 2-hydroxy (quinolone) species, which can then be treated with POBr₃ to install the 4-bromo group.

-

To a solution of 2-Chloro-6-methoxyquinoline-3-carbaldehyde (1.0 eq) in a suitable solvent, add hydroxylamine hydrochloride (1.2 eq) and heat to form the oxime.

-

After oxime formation is complete (monitored by TLC), add a dehydrating agent such as acetic anhydride and heat to reflux to form the nitrile.

-

Cool the mixture, remove the solvent under reduced pressure, and add phosphorus oxybromide (POBr₃) (excess).

-

Heat the mixture to reflux for 3-5 hours.[14]

-

After cooling, quench the reaction by slowly pouring it onto ice. Neutralize and extract the product with an organic solvent like dichloromethane.

-

Purify the crude product via column chromatography on silica gel to yield this compound.

Chemical Reactivity and Lead Optimization Pathways

The true utility of this compound lies in its potential for diversification. The C4-bromo group is the primary site for derivatization, enabling the synthesis of a large library of analogues for structure-activity relationship (SAR) studies.

Protocol 4: Representative Suzuki-Miyaura Cross-Coupling

-

Trustworthiness: This protocol is based on well-established conditions for the Suzuki-Miyaura coupling of aryl halides and is a self-validating system for assessing the reactivity of the C-Br bond.[8][15] Successful coupling confirms the utility of the substrate as a synthetic intermediate.

-

To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add a degassed solvent system, typically a mixture of toluene and water or 1,4-dioxane and water.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography to afford the coupled product.

Potential Applications in Drug Discovery

The structural motifs within this compound suggest several promising avenues for therapeutic research.

-

Anticancer Agents: The quinoline scaffold is present in numerous anticancer agents that function through mechanisms like topoisomerase inhibition or protein kinase inhibition.[1][3] The planar nature of the quinoline ring is suitable for DNA intercalation, a mechanism employed by topoisomerase poisons.[1] Derivatization via Suzuki coupling could introduce pharmacophores that target the active sites of kinases, a proven strategy in modern oncology.

-

Antimicrobial Agents: Research has demonstrated that 6-methoxyquinoline-3-carbonitrile derivatives possess moderate to potent antimicrobial and antifungal activities.[16] The introduction of varied lipophilic or electron-withdrawing/donating groups at the C4 position could significantly enhance this activity against both Gram-positive and Gram-negative bacteria.

Safety and Handling

No specific safety data exists for the title compound. However, based on structurally similar molecules such as 4-bromo-6-methoxyquinoline and 6-bromo-4-chloro-quinoline-3-carbonitrile, the following hazards should be assumed.[17][18]

| Hazard Class | GHS Classification | Precautionary Statements |

| Acute Toxicity | Warning: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled) | P261, P264, P270, P280 |

| Skin Irritation | Warning: H315 (Causes skin irritation) | P302+P352, P332+P313 |

| Eye Irritation | Danger/Warning: H318/H319 (Causes serious eye damage/irritation) | P280, P305+P351+P338 |

| Respiratory Irritation | Warning: H335 (May cause respiratory irritation) | P271, P304+P340 |

Handling Recommendations:

-

Use only in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

References

-

CN103804289A - Method for synthetizing 6-methoxyquinoline. Google Patents.

-

Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies.

-

6-Methoxyquinoline | C10H9NO | CID 14860. PubChem, National Center for Biotechnology Information.

-

4-Bromo-6-methoxyquinoline | C10H8BrNO | CID 11160747. PubChem, National Center for Biotechnology Information.

-

4-bromo-6-methoxyquinoline - 42881-66-3, C10H8BrNO. ChemSynthesis.

-

4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile | C11H7ClN2O2. PubChem, National Center for Biotechnology Information.

-

Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.

-

Recent trends in the chemistry of Sandmeyer reaction: a review. PMC, NIH.

-

Synthesis of 5-Substituted Derivatives of 6-Methoxy-8-aminoquinoline and of 5-Chloro-6-methoxyquinoline. Journal of the American Chemical Society.

-

Suzuki‐Miyaura coupling of 4‐bromo‐3‐hydroxyquinoline‐N‐oxides and boronic acid. ResearchGate.

-

How can i do Vilsemier-Haack reaction for Quinoline Synthesis?. ResearchGate.

-

Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.

-

6-Methoxyquinoline Safety Data Sheet. Thermo Fisher Scientific.

-

Supplementary Materials (Spectral Data and NMR Spectra of Compounds). ResearchGate.

-

Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives. ResearchGate.

-

Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis. Benchchem.

-

Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. NIH.

-

3-bromo-4-methoxyphenylacetonitrile(772-59-8) 1 h nmr. ChemicalBook.

-

Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. PMC, NIH.

-

6-Methoxyquinoline: Comprehensive Overview and Applications. Benchchem.

-

2-Bromo-4-methylanisole Safety Data Sheet. Sigma-Aldrich.

-

Sandmeyer Reaction. Organic Chemistry Portal.

-

Supporting Information For - The Royal Society of Chemistry. The Royal Society of Chemistry.

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts.

-

Novel methoxyquinoline derivative: Synthesis, characterization, crystal structure.... Taylor & Francis Online.

-

4-Bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine Safety Data Sheet. Chemcia Scientific.

-

Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar.

-

Potential Research Areas for 6-Bromoquinoline-8-carbonitrile: A Technical Guide. Benchchem.

-

Suzuki Coupling. Organic Chemistry Portal.

-

Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies.

-

3-BROMOQUINOLINE-6-CARBONITRILE Safety Data Sheet. CymitQuimica.

-

Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry (RSC Publishing).

-

Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI.

-

4-Bromo-3-methoxyphenol Safety Data Sheet. Fisher Scientific.

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC, NIH.

-

6-Bromo-4-chloro-quinoline-3-carbonitrile | C10H4BrClN2. PubChem, National Center for Biotechnology Information.

-

4-Bromo-6-methylpyridin-3-ol | C6H6BrNO. PubChem, National Center for Biotechnology Information.

-

4-Bromo-6-fluoroquinoline | CAS Number 661463-17-8. Ossila.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. openscholar.dut.ac.za [openscholar.dut.ac.za]

- 5. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ossila.com [ossila.com]

- 10. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chemijournal.com [chemijournal.com]

- 13. chemijournal.com [chemijournal.com]

- 14. download.atlantis-press.com [download.atlantis-press.com]

- 15. Suzuki Coupling [organic-chemistry.org]

- 16. researchgate.net [researchgate.net]

- 17. 4-Bromo-6-methoxyquinoline | C10H8BrNO | CID 11160747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. 6-Bromo-4-chloro-quinoline-3-carbonitrile | C10H4BrClN2 | CID 23438095 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-Bromo-6-methoxyquinoline-3-carbonitrile structure elucidation

An In-Depth Technical Guide to the Structural Elucidation of 4-Bromo-6-methoxyquinoline-3-carbonitrile

For the Attention of: Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of this heterocyclic system allows for the fine-tuning of its physicochemical and pharmacological properties. This guide provides a comprehensive, in-depth analysis of the structural elucidation of a novel quinoline derivative, this compound. We will explore a plausible synthetic route and delve into the synergistic application of modern spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—to unequivocally confirm its molecular structure. This document is intended to serve as a practical reference for researchers engaged in the synthesis and characterization of new chemical entities.

Introduction: The Significance of Substituted Quinolines

Quinoline and its derivatives are a cornerstone in the field of medicinal chemistry, exhibiting a wide array of biological activities.[1] The strategic placement of various functional groups on the quinoline ring system can lead to the development of potent therapeutic agents. The title compound, this compound, incorporates several key features: a bromine atom at the 4-position, a methoxy group at the 6-position, and a carbonitrile group at the 3-position. These functionalities are expected to modulate the electronic and steric properties of the molecule, making it an interesting candidate for biological screening. Accurate and unambiguous structural confirmation is the bedrock upon which all subsequent biological and pharmacological studies are built.

Hypothetical Synthesis of this compound

A logical and efficient synthetic pathway is crucial for obtaining the target compound. A plausible approach for the synthesis of this compound involves a multi-step sequence starting from a readily available substituted acetanilide. The Vilsmeier-Haack reaction is a powerful tool for the formylation and cyclization of activated aromatic systems to form quinolines.[2][3] Subsequent modifications would then be employed to install the desired substituents.

A proposed synthetic workflow is as follows:

Caption: Workflow for integrated spectroscopic analysis.

Conclusion

The structural elucidation of novel compounds is a critical step in the drug discovery and development pipeline. Through the systematic and integrated application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, the structure of this compound can be unequivocally confirmed. This guide has outlined the theoretical basis and practical application of these techniques, providing a robust framework for the characterization of complex heterocyclic molecules. The predicted spectroscopic data presented herein serves as a benchmark for researchers working on the synthesis and analysis of this and related quinoline derivatives.

References

-

A. M. S. Silva, D. C. G. A. Pinto, "Advanced NMR techniques for structural characterization of heterocyclic structures," European Symposium on the Application of a Wide Range of Modern Techniques to the Study of Chemical Structure and Reactivity, [Link].

-

UNCW Institutional Repository, "Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives," [Link].

-

Vilsmeier-Haack reaction for Quinoline Synthesis, ResearchGate, [Link].

-

International Journal of Chemical Studies, "Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations," [Link].

-

Mass Spectrometry Fragmentation Patterns, eGyanKosh, [Link].

-

2D NMR for Structure Elucidation, ESA-IPB, [Link].

-

A. B. D. Nandiyanto, et al., "How to Read and Interpret FTIR Spectroscope of Organic Material," Indonesian Journal of Science & Technology, [Link].

-

Spectroscopy Online, "Organic Nitrogen Compounds IV: Nitriles," [Link].

-

International Journal of Chemical Studies, "Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent," [Link].

-

Doc Brown's Advanced Organic Chemistry, "Mass spectrum of 1-bromo-2-methylpropane," [Link].

-

Bromo pattern in Mass Spectrometry, YouTube, [Link].

-

Mass Spectrometry - Fragmentation Patterns, Chemistry LibreTexts, [Link].

-

Mass Spectrometry of Bromine-Containing Compounds, Save My Exams, [Link].

-

FTIR Analysis of Coal Tar Residue, MDPI, [Link].

-

13C Chemical Shifts for Halogenated Compounds, ResearchGate, [Link].

-

Spectroscopy of Ethers, Spectroscopy Online, [Link].

Sources

Preliminary Biological Screening of 4-Bromo-6-methoxyquinoline-3-carbonitrile: A Technical Guide for Drug Discovery Professionals

Introduction: The Quinoline Scaffold as a Cornerstone in Medicinal Chemistry

The quinoline ring system is a privileged heterocyclic scaffold that forms the structural core of a multitude of natural products and synthetic compounds with significant therapeutic value.[1] From the pioneering antimalarial drug quinine to modern anticancer and antibacterial agents, quinoline derivatives have consistently demonstrated a remarkable breadth of biological activities.[1][2][3][4] This versatility stems from the quinoline nucleus's ability to intercalate with DNA, inhibit key enzymes, and interact with various cellular targets.[5][6] The strategic functionalization of the quinoline ring allows for the fine-tuning of its physicochemical properties and biological effects, making it a perennial focus of drug discovery efforts. This guide provides an in-depth technical framework for the preliminary biological screening of a novel derivative, 4-Bromo-6-methoxyquinoline-3-carbonitrile, outlining a logical, evidence-based approach to elucidating its therapeutic potential.

Compound Profile: this compound

Structure:

Physicochemical Properties (Predicted):

| Property | Value | Source |

| Molecular Formula | C11H7BrN2O | PubChem |

| Molecular Weight | 263.09 g/mol | PubChem |

| XLogP3 | 2.8 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

The introduction of a bromine atom at the 4-position and a methoxy group at the 6-position of the quinoline-3-carbonitrile core is anticipated to modulate its electronic distribution and lipophilicity, potentially influencing its interaction with biological targets. The carbonitrile group at the 3-position is a key functional group that can participate in various chemical reactions and may contribute to the compound's biological activity.[5][7][8]

Strategic Approach to Preliminary Biological Screening

The initial biological evaluation of a novel compound is a critical step in the drug discovery pipeline, designed to identify potential therapeutic applications and guide further development.[9][10] A well-designed preliminary screening cascade should be broad enough to uncover diverse activities yet focused enough to be resource-efficient. For this compound, a tiered approach targeting key areas of unmet medical need is proposed, based on the known activities of quinoline derivatives.[1][2]

The proposed screening workflow is as follows:

Caption: A tiered workflow for the preliminary biological screening of novel compounds.

Part 1: Cytotoxicity Screening

A fundamental first step in evaluating a new chemical entity is to assess its effect on cell viability.[11][12][13] This provides initial insights into potential anticancer activity and general toxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[11][13]

Rationale for Assay Selection

The MTT assay is a robust, sensitive, and high-throughput method for assessing cell metabolic activity, which is generally proportional to the number of viable cells.[11][13] It allows for the rapid screening of a compound against a panel of cancer cell lines to identify potential cytotoxic effects and to determine if the activity is broad-spectrum or selective.

Experimental Protocol: MTT Assay

-

Cell Culture: A panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) and a non-cancerous cell line (e.g., HEK293 [human embryonic kidney]) are cultured in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: this compound is dissolved in DMSO to create a stock solution. Serial dilutions are prepared in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The cells are treated with these concentrations for 48-72 hours. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 (half-maximal inhibitory concentration) value is determined by plotting the percentage of cell viability against the compound concentration.

Hypothetical Data Presentation

| Cell Line | IC50 (µM) of this compound | IC50 (µM) of Doxorubicin (Positive Control) |

| MCF-7 (Breast Cancer) | 8.5 | 0.9 |

| A549 (Lung Cancer) | 12.3 | 1.2 |

| HCT116 (Colon Cancer) | 9.8 | 1.1 |

| HEK293 (Non-cancerous) | > 100 | 5.4 |

Part 2: Antimicrobial Screening

The quinoline scaffold is the basis for many successful antibacterial drugs.[1][2] Therefore, it is logical to screen this compound for antimicrobial activity. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][15][16][17]

Rationale for Assay Selection

The broth microdilution method is a quantitative assay that provides a precise measure of the lowest concentration of a compound that inhibits the visible growth of a microorganism.[16][17] It is a widely accepted and reproducible method for antimicrobial susceptibility testing.[15][18]

Experimental Protocol: Broth Microdilution Assay

-

Microorganism Preparation: A panel of clinically relevant microorganisms is selected, including Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and a yeast (e.g., Candida albicans). The microorganisms are cultured in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast) to the mid-logarithmic phase and diluted to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Compound Preparation: this compound is serially diluted in a 96-well microtiter plate using the appropriate broth to create a range of concentrations (e.g., 128, 64, 32, 16, 8, 4, 2, 1 µg/mL).

-

Inoculation: The standardized microbial suspension is added to each well containing the compound dilutions.

-

Controls: A positive control (microorganisms with no compound) and a negative control (broth only) are included. A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for yeast) is also tested as a positive control for the assay.

-

Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and 48 hours for yeast.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Hypothetical Data Presentation

| Microorganism | MIC (µg/mL) of this compound | MIC (µg/mL) of Ciprofloxacin/Fluconazole |

| Staphylococcus aureus (Gram-positive) | 16 | 0.5 |

| Bacillus subtilis (Gram-positive) | 8 | 0.25 |

| Escherichia coli (Gram-negative) | 64 | 0.015 |

| Pseudomonas aeruginosa (Gram-negative) | >128 | 0.25 |

| Candida albicans (Yeast) | 32 | 1 |

Part 3: Antioxidant Activity Assessment

Some quinoline derivatives have been reported to possess antioxidant properties, which can be beneficial in various disease states characterized by oxidative stress. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a simple and widely used method to evaluate the antioxidant potential of a compound.[19][20][21]

Rationale for Assay Selection

The DPPH assay is a rapid, straightforward, and inexpensive method for screening the radical scavenging activity of compounds.[21][22] It is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, leading to a color change that can be measured spectrophotometrically.[22]

Experimental Protocol: DPPH Radical Scavenging Assay

-

Reagent Preparation: A stock solution of DPPH (e.g., 0.1 mM) in methanol is prepared.

-

Compound Preparation: this compound is dissolved in methanol to prepare various concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

-

Reaction Mixture: In a 96-well plate, a fixed volume of the DPPH solution is added to each well containing the different concentrations of the compound. A control containing only DPPH and methanol is also prepared. Ascorbic acid is used as a positive control.

-

Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: The absorbance of the solutions is measured at 517 nm.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The EC50 (half-maximal effective concentration) value is determined by plotting the scavenging percentage against the compound concentration.

Hypothetical Data Presentation

| Compound | EC50 (µg/mL) |

| This compound | 85.2 |

| Ascorbic Acid (Positive Control) | 5.6 |

Interpretation of Results and Future Directions

The preliminary screening data, as presented in the hypothetical tables, would suggest that this compound exhibits moderate and selective cytotoxic activity against cancer cell lines with a favorable therapeutic window compared to the non-cancerous cell line. The compound also shows some activity against Gram-positive bacteria and the yeast Candida albicans. The antioxidant activity appears to be weak.

Based on these initial findings, the following future directions would be warranted:

-

Lead Optimization: For the observed anticancer activity, structure-activity relationship (SAR) studies could be initiated to improve potency and selectivity.

-

Mechanism of Action Studies: Investigating the underlying mechanism of the cytotoxic and antimicrobial effects would be a crucial next step. For anticancer activity, this could involve cell cycle analysis, apoptosis assays, and target identification. For antimicrobial activity, studies could focus on its effect on cell wall synthesis, protein synthesis, or DNA replication.

-

In Vivo Efficacy Studies: If the compound shows promising in vitro activity and an acceptable safety profile, its efficacy should be evaluated in relevant animal models of cancer or infectious diseases.

Caption: From preliminary findings to future drug development strategies.

Conclusion

This technical guide has outlined a comprehensive and logical strategy for the preliminary biological screening of this compound. By employing a tiered approach that includes cytotoxicity, antimicrobial, and antioxidant assays, researchers can efficiently gather crucial data to make informed decisions about the future development of this novel compound. The provided protocols and data presentation formats serve as a robust framework for conducting and interpreting these initial studies, ultimately paving the way for the potential discovery of new therapeutic agents.

References

- Afrin, S., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central.

- Al-Ostoot, F. H., et al. (2016). Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives.

- Biswas, S., et al. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

- BenchChem. (n.d.). A Technical Guide to the Preliminary Biological Activity Screening of Novel Compounds: A Case Study Approach with "Spiramin". BenchChem.

- Ahmad, S., et al. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents.

- Verma, A., et al. (n.d.).

- Sena, C. C. R., et al. (n.d.). Analytical Methods Used in Determining Antioxidant Activity: A Review. PMC.

- ChemSynthesis. (n.d.). 4-bromo-6-methoxyquinoline. ChemSynthesis.

- Gomes, F., et al. (n.d.).

- Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH.

- Rateb, M. E., & Ebel, R. (2017).

- Encyclopedia.pub. (n.d.). Chemical and Cell-Based Antioxidant Assays. Encyclopedia.pub.

- ResearchGate. (n.d.). (PDF) Biological Activities of Quinoline Derivatives.

- World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.

- ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

- Microchem Laboratory. (n.d.). Antimicrobial Efficacy Screening.

- Asati, V., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry.

- PubChem. (n.d.). 4-Bromo-6-methoxyquinoline. PubChem.

- ResearchGate. (2024). (PDF) Antioxidant Assays: Principles, Methods and Analyses.

- MDPI. (n.d.). Methods for Rapid Screening of Biologically Active Compounds Present in Plant-Based Extracts. MDPI.

- Integra Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Integra Biosciences.

- Ahmad, S., et al. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. PubMed.

- National Institutes of Health. (n.d.). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. PMC - NIH.

- MDPI. (n.d.). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. MDPI.

- BenchChem. (n.d.). Biological Activity of 3-Acetyl-6-bromoquinolin-4(1H)-one Derivatives: A Technical Guide for Drug Development. Benchchem.

- Berridge, M. V., et al. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.

- Royal Society of Chemistry. (n.d.). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Publishing.

- Indian Journal of Chemistry. (2025). Synthesis, Characterization, In Silico and In Vitro Antimicrobial Evaluation of Some Quinoline Derivatives. Indian Journal of Chemistry (IJC).

- Google Patents. (n.d.). CN103804289A - Method for synthetizing 6-methoxyquinoline.

- SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO.

- Globalmeetx Publishing. (n.d.). Journal of Drug Discovery and Research. Globalmeetx Publishing.

- Integra Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Integra Biosciences.

- MDPI. (2023). Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. MDPI.

- YouTube. (2021).

- MDPI. (2025).

- MedchemExpress.com. (n.d.). Compound Screening Guide!. MedchemExpress.com.

- National Institutes of Health. (n.d.). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. PMC - NIH.

- MDPI. (2021).

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Screening and identification of novel biologically active natural compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijprajournal.com [ijprajournal.com]

- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. woah.org [woah.org]

- 16. microchemlab.com [microchemlab.com]

- 17. integra-biosciences.com [integra-biosciences.com]

- 18. mdpi.com [mdpi.com]

- 19. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. encyclopedia.pub [encyclopedia.pub]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Evaluation of 4-Bromo-6-methoxyquinoline-3-carbonitrile as a Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1] The quinoline scaffold has emerged as a privileged structure in the development of kinase inhibitors.[2][3] This document provides a comprehensive guide for the investigation of 4-Bromo-6-methoxyquinoline-3-carbonitrile , a novel compound with potential as a kinase inhibitor. We present its physicochemical properties, propose a putative mechanism of action based on structurally related molecules, and offer detailed protocols for its characterization, including in vitro kinase inhibition assays and cell-based anti-proliferative studies. This guide is intended to empower researchers to explore the therapeutic potential of this and similar quinoline-3-carbonitrile derivatives.

Introduction: The Quinoline Scaffold in Kinase Inhibition

The quinoline ring system is a recurring motif in a multitude of biologically active compounds.[3] In the realm of kinase inhibition, the 4-anilinoquinoline-3-carbonitrile core has been identified as a potent pharmacophore, with derivatives showing significant activity against epidermal growth factor receptor (EGFR) kinase.[2] The rationale for investigating this compound stems from the established success of this chemical class. The electron-withdrawing nitrile group at the C-3 position, combined with the substituted quinoline core, presents a compelling candidate for interaction with the ATP-binding pocket of various kinases.

Compound Profile: this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₈BrNO | [4][5] |

| Molecular Weight | 238.08 g/mol | [4] |

| CAS Number | 42881-66-3 | [4] |

| Appearance | (Predicted) Off-white to yellow solid | - |

| Solubility | (Predicted) Soluble in DMSO, DMF, and chlorinated solvents | - |

Proposed Mechanism of Action and Target Identification

While the specific kinase targets of this compound are yet to be elucidated, its structural similarity to known EGFR inhibitors suggests a potential interaction with the tyrosine kinase family.[2] The proposed mechanism involves competitive binding to the ATP pocket of the kinase domain, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.

Given the prevalence of aberrant signaling in cancer, initial screening of this compound against a panel of cancer-relevant kinases is recommended. This panel should include, but not be limited to:

-

Tyrosine Kinases: EGFR, VEGFR, PDGFR, Src family kinases[6]

-

Serine/Threonine Kinases: PI3K/Akt/mTOR pathway kinases, Raf kinases[7]

The following diagram illustrates the hypothetical inhibition of a generic kinase signaling pathway by this compound.

Caption: Proposed mechanism of kinase inhibition.

Experimental Protocols

The following protocols provide a framework for the initial characterization of this compound as a kinase inhibitor.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a luminescent ADP detection assay to measure kinase activity. The amount of ADP formed in a kinase reaction is measured, which is directly correlated to kinase activity.

Principle: The assay is performed in two steps. First, the kinase reaction is performed, after which an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and allow the newly synthesized ATP to be measured using a luciferase/luciferin reaction. The generated luminescent signal is proportional to the ADP concentration and, therefore, the kinase activity.

Materials:

-

This compound

-

Recombinant human kinase of interest

-

Kinase-specific substrate

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

White, opaque 96-well or 384-well plates

-

Multichannel pipettes

-

Luminometer

Protocol:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series of the compound in kinase buffer.

-

Kinase Reaction Setup:

-

Add 5 µL of the compound dilutions to the wells of the assay plate. Include wells with DMSO only as a positive control (100% kinase activity) and wells with a known potent inhibitor or without enzyme as a negative control.

-

Add 10 µL of a solution containing the kinase and its substrate in kinase buffer.[8]

-

Initiate the reaction by adding 10 µL of ATP solution in kinase buffer.[8] The final ATP concentration should be at or near the Km for the specific kinase.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes.[8]

-

ADP-Glo™ Reagent Addition: Add 25 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

-

Kinase Detection Reagent Addition: Add 50 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes.

-

Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition versus the logarithm of the compound concentration.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

-

Caption: In Vitro Kinase Inhibition Assay Workflow.

Cell-Based Anti-Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the test compound.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell line of interest (e.g., A549, MCF-7, HCT116)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates

-

Multichannel pipettes

-

Microplate reader (570 nm)

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare a serial dilution of this compound in a complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells with medium and DMSO as a vehicle control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each compound concentration relative to the DMSO control.

-

Plot the percent viability versus the logarithm of the compound concentration.

-

Determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value by fitting the data to a four-parameter logistic curve.

-

Expected Results and Data Interpretation

The in vitro kinase assay will yield IC₅₀ values, indicating the concentration of the compound required to inhibit 50% of the kinase activity. A lower IC₅₀ value signifies higher potency. The cell-based assay will provide GI₅₀ values, reflecting the compound's effect on cell proliferation.

Hypothetical Data Summary:

| Kinase Target | IC₅₀ (nM) | Cell Line | GI₅₀ (µM) |

| EGFR | 15 | A549 (NSCLC) | 0.5 |

| VEGFR2 | 120 | HUVEC | 2.1 |

| PI3Kα | >10,000 | MCF-7 (Breast) | 8.7 |

| Src | 85 | HCT116 (Colon) | 1.5 |

Interpretation: The hypothetical data suggests that this compound is a potent and selective inhibitor of EGFR, which is consistent with the results from the A549 cell proliferation assay. The moderate activity against Src and VEGFR2 indicates potential multi-targeting capabilities, which could be advantageous in certain therapeutic contexts. The lack of activity against PI3Kα suggests a degree of selectivity.

Conclusion and Future Directions

These application notes provide a comprehensive starting point for the investigation of this compound as a potential kinase inhibitor. The provided protocols are robust and widely used in the field of drug discovery. Positive results from these initial studies would warrant further investigation, including:

-

Kinome-wide profiling to determine the selectivity of the compound.

-

Mechanism of action studies to confirm ATP-competitive binding.

-

In vivo efficacy studies in relevant animal models.

-

Structure-activity relationship (SAR) studies to optimize the compound's potency and selectivity.

The exploration of novel chemical entities like this compound is crucial for the continued development of targeted therapies for a range of diseases.

References

-

Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved from [Link]

-

BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

-

BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11160747, 4-Bromo-6-methoxyquinoline. Retrieved from [Link]

-

Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. Retrieved from [Link]

-

Musiol, R. (2017). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules. Retrieved from [Link]

-

protocols.io. (2023, September 23). In vitro kinase assay. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 4-bromo-6-methoxyquinoline. Retrieved from [Link]

-

Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). In vitro NLK Kinase Assay. Retrieved from [Link]

-

Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. Retrieved from [Link]

-

ResearchGate. (2021, December 13). (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). Retrieved from [Link]

-

ResearchGate. (2016, January 27). Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives. Retrieved from [Link]

-

IntechOpen. (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Retrieved from [Link]

-

MDPI. (2024, February 16). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Retrieved from [Link]

-

chemical-kinomics. (n.d.). Drug Discovery - Inhibitor. Retrieved from [Link]

-

ACS Publications. (2023, November 3). 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135743669, 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile. Retrieved from [Link]

-

Otava Chemicals. (n.d.). Multi kinase inhibitors. Retrieved from [Link]

-

National Center for Biotechnology Information. (2009, May 6). [O-11C-methyl]4-N-(3-Bromoanilino)-6,7-dimethoxyquinazoline. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 58092719, 4-Bromo-6-methylpyridin-3-ol. Retrieved from [Link]

Sources

- 1. reactionbiology.com [reactionbiology.com]

- 2. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Bromo-6-methoxyquinoline | C10H8BrNO | CID 11160747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Multi kinase inhibitors [otavachemicals.com]

- 7. mdpi.com [mdpi.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Application Notes and Protocols for Developing Structure-Activity Relationship (SAR) Studies around the 4-Bromo-6-methoxyquinoline-3-carbonitrile Scaffold

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The quinoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide array of biological activities, including anticancer and antimicrobial properties.[1] The 4-Bromo-6-methoxyquinoline-3-carbonitrile scaffold, in particular, presents a versatile starting point for the development of novel drug candidates. The bromine atom at the C4-position serves as a versatile handle for a variety of cross-coupling and nucleophilic substitution reactions, allowing for the systematic exploration of chemical space at this position.[2][3] The methoxy group at C6 and the carbonitrile at C3 also offer opportunities for modification, enabling a comprehensive investigation of the structure-activity relationships (SAR). This document provides a detailed guide for researchers to design and execute SAR studies around this promising scaffold, encompassing synthetic strategies, biological evaluation protocols, and data interpretation.

Introduction: The Rationale for SAR around the this compound Scaffold

The development of novel therapeutic agents is a cornerstone of modern medicine. Structure-Activity Relationship (SAR) studies are a fundamental component of this process, providing critical insights into how the chemical structure of a molecule influences its biological activity. By systematically modifying a lead compound and evaluating the resulting analogs, researchers can identify key structural motifs responsible for potency, selectivity, and desirable pharmacokinetic properties.

The this compound scaffold is an attractive starting point for an SAR campaign for several reasons:

-

Proven Biological Potential: Quinoline derivatives have demonstrated a broad spectrum of biological activities, including potent anticancer and antimicrobial effects.[1][4]

-

Synthetically Tractable: The bromine atom at the C4 position is amenable to a wide range of well-established chemical transformations, facilitating the rapid generation of a diverse library of analogs.

-

Multiple Points of Diversification: The scaffold offers three primary points for chemical modification (C4, C6, and C3), allowing for a thorough exploration of the chemical space and a detailed understanding of the SAR.

This guide will provide a comprehensive framework for conducting SAR studies on this scaffold, with a focus on anticancer and antimicrobial applications.

Designing the Compound Library: A Strategic Approach

A successful SAR campaign begins with the thoughtful design of a compound library. The goal is to systematically probe the effects of modifying different parts of the scaffold. The following diagram illustrates the key diversification points on the this compound core.

Caption: Key diversification points for SAR studies on the this compound scaffold.

Modifications at the C4-Position

The C4-bromo substituent is the primary handle for diversification. Palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination are powerful tools for introducing a wide variety of substituents.[2][5]

-

Suzuki-Miyaura Coupling: Introduce a range of aryl and heteroaryl groups to probe the effects of electronics (electron-donating vs. electron-withdrawing groups) and sterics (small vs. bulky groups) on biological activity.

-

Buchwald-Hartwig Amination: Introduce a diverse set of primary and secondary amines (aliphatic and aromatic) to explore the impact of hydrogen bond donors and acceptors, as well as lipophilicity.

-

Nucleophilic Aromatic Substitution (SNAr): While less common for aryl bromides compared to chlorides or fluorides, SNAr reactions with potent nucleophiles can also be explored.[6]

Modifications at the C6-Position

The C6-methoxy group can be modified to investigate the role of this region of the molecule in target binding.

-

Demethylation: Cleavage of the methyl ether to the corresponding phenol provides a handle for further functionalization.

-

Alkylation/Acylation: The resulting phenol can be alkylated or acylated to introduce a variety of groups with different steric and electronic properties.

Modifications at the C3-Position

The C3-carbonitrile group can be transformed into other functional groups to explore the impact of hydrogen bonding and charge.

-

Hydrolysis: The nitrile can be hydrolyzed to the corresponding carboxamide or carboxylic acid, introducing hydrogen bond donors and acceptors.[7][8]

-

Reduction: Reduction of the nitrile to a primary amine introduces a basic center, which can alter the compound's physicochemical properties and potential interactions with the biological target.

Experimental Protocols: Synthesis of Analogs

The following are detailed, step-by-step protocols for key synthetic transformations.

Protocol 1: Suzuki-Miyaura Coupling at the C4-Position

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a boronic acid.

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (0.05 equivalents)

-

SPhos (0.1 equivalents)

-

Potassium phosphate (K₃PO₄) (3.0 equivalents)

-

Toluene (anhydrous)

-

Water (degassed)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a flame-dried round-bottom flask, add this compound (1.0 eq), the boronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), SPhos (0.1 eq), and K₃PO₄ (3.0 eq).

-

Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Add anhydrous toluene and degassed water (typically a 10:1 ratio of toluene to water) via syringe.

-

Stir the reaction mixture at room temperature for 10 minutes.

-

Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.[5]

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination at the C4-Position

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with an amine.

Materials:

-

This compound

-

Amine (primary or secondary, 1.2 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)

-

Xantphos (0.04 equivalents)

-

Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

-

Toluene (anhydrous)

-

Schlenk tube or sealed vial

-

Magnetic stirrer

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a Schlenk tube or sealed vial, add this compound (1.0 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.4 eq).

-

Evacuate and backfill the tube with an inert gas three times.

-

Add anhydrous toluene, followed by the amine (1.2 eq).

-

Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours, monitoring by TLC or LC-MS.[2]

-

Cool the reaction to room temperature.

-

Dilute with ethyl acetate and filter through Celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography.

Protocol 3: Hydrolysis of the C3-Carbonitrile to a Carboxamide

This protocol describes the partial hydrolysis of the nitrile to a carboxamide.

Materials:

-

4-Substituted-6-methoxyquinoline-3-carbonitrile

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO)

-

Water

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve the 4-substituted-6-methoxyquinoline-3-carbonitrile in DMSO.

-

Add a solution of potassium carbonate in water.

-

Heat the reaction mixture to 100-120 °C and stir for 2-6 hours, monitoring by TLC or LC-MS.

-

Cool the reaction to room temperature and pour into ice-water.

-

Collect the resulting precipitate by filtration, wash with water, and dry.

-

Recrystallize or purify by column chromatography if necessary.

Biological Evaluation: Protocols for Anticancer and Antimicrobial Screening

Protocol 4: In Vitro Kinase Inhibition Assay (e.g., EGFR)

This protocol is a general guideline for assessing the inhibitory activity of the synthesized compounds against a specific kinase, such as Epidermal Growth Factor Receptor (EGFR).

Materials:

-

Recombinant human EGFR kinase (or other target kinase)

-

Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA)[9]

-

ATP

-

Substrate (e.g., a synthetic peptide)

-

Test compounds dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare serial dilutions of the test compounds in kinase buffer.

-

In a 384-well plate, add the test compound solution.

-

Add the EGFR kinase solution to each well.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[9]

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.[9]

-

Determine the IC₅₀ values by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.

Protocol 5: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol details the determination of the minimum inhibitory concentration (MIC) of the synthesized compounds against a panel of bacteria.[10]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Test compounds dissolved in DMSO

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

-

Incubator

-

Plate reader (optional, for measuring optical density)

Procedure:

-

In a 96-well plate, perform serial two-fold dilutions of the test compounds in MHB.

-

Prepare a bacterial inoculum in MHB and adjust the turbidity to a 0.5 McFarland standard.

-

Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculate each well (except for a sterility control) with the bacterial suspension.

-

Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubate the plates at 37 °C for 18-24 hours.[10]

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation and SAR Analysis

The systematic presentation of SAR data is crucial for identifying trends and guiding further optimization. The following tables provide examples of how to organize the data for anticancer and antimicrobial studies.

Example SAR Table for Anticancer Activity (EGFR Inhibition)

| Compound | R (at C4) | EGFR IC₅₀ (nM) | Cellular Antiproliferative Activity (GI₅₀, µM) - A549 | cLogP | MW |

| Scaffold | Br | >10,000 | >100 | 2.85 | 278.1 |

| 1a | Phenyl | 5,230 | 75.4 | 3.98 | 273.3 |

| 1b | 4-Fluorophenyl | 2,150 | 42.1 | 4.16 | 291.3 |

| 1c | 4-Methoxyphenyl | 1,560 | 35.8 | 3.95 | 303.3 |

| 2a | Aniline | 890 | 15.2 | 3.45 | 288.3 |

| 2b | 4-Fluoroaniline | 450 | 8.7 | 3.63 | 306.3 |

| 2c | N-Methylaniline | 1,240 | 22.5 | 3.89 | 302.4 |

Data is hypothetical for illustrative purposes.

Example SAR Table for Antimicrobial Activity

| Compound | R (at C4) | MIC (µg/mL) - S. aureus | MIC (µg/mL) - E. coli | cLogP | MW |

| Scaffold | Br | >128 | >128 | 2.85 | 278.1 |

| 1a | Phenyl | 64 | 128 | 3.98 | 273.3 |

| 1d | 3-Pyridyl | 32 | 64 | 3.12 | 274.3 |

| 2a | Aniline | 16 | 32 | 3.45 | 288.3 |

| 2d | Piperidine | 8 | 16 | 3.21 | 280.4 |

| 2e | Morpholine | 16 | 32 | 2.65 | 282.3 |

Data is hypothetical for illustrative purposes.

In Silico ADMET Profiling

In the early stages of drug discovery, in silico tools can provide valuable predictions of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Web-based tools like SwissADME are user-friendly and provide a wealth of information.[11][12]

Protocol 6: In Silico ADMET Prediction using SwissADME

Procedure:

-

Navigate to the SwissADME website (]">http://www.swissadme.ch).[12]

-

Draw the chemical structure of your analog or paste its SMILES string into the input box.

-

Click "Run" to start the calculation.

-

Analyze the results, paying close attention to:

-

Lipophilicity (LogP): An indicator of a compound's solubility and permeability.

-

Water Solubility: Crucial for absorption and distribution.

-

Drug-likeness: Adherence to filters such as Lipinski's rule of five.

-

Pharmacokinetics: Predictions of gastrointestinal absorption and blood-brain barrier penetration.

-

Medicinal Chemistry Friendliness: Alerts for potentially problematic functional groups.

-

The following diagram illustrates a typical workflow for integrating synthesis, biological testing, and in silico analysis in an SAR study.

Caption: A typical workflow for an iterative SAR study.

Conclusion and Future Directions

The this compound scaffold represents a rich starting point for the discovery of novel therapeutic agents. The synthetic routes and biological evaluation protocols detailed in this guide provide a robust framework for conducting comprehensive SAR studies. By systematically exploring the chemical space around this scaffold, researchers can elucidate the key structural features that govern biological activity and optimize lead compounds with improved potency, selectivity, and drug-like properties. Future work should focus on exploring a wider range of substituents at all three diversification points and investigating the mechanism of action of the most promising compounds.

References

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

-

Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

-

NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration) [Video]. YouTube. [Link]

-

Myers, A. The Suzuki Reaction - Chem 115. [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

- Abdel-Maksoud, M. S., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Future Journal of Pharmaceutical Sciences, 11(1), 1-22.

-

Bala, J. (2023, January 16). SWISS ADME Simplified: A Practical Tutorial| ADME prediction for Drug Design & bioinformatics [Video]. YouTube. [Link]

-

DevTools Daily. (2021, January 19). Real examples of Graphviz. Medium. [Link]

-

Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. [Link]

-

Sketchviz. Guide to Flowcharts in Graphviz. [Link]

- Singh, P., & Kaur, M. (2018). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Letters in Drug Design & Discovery, 15(10), 1051-1060.

-

SwissADME. Help. [Link]

- Kumar, S., & Narasimhan, B. (2018). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 26(10), 2681-2703.

-

BPS Bioscience. EGFR Kinase Assay Kit. [Link]

- Al-Ostath, A. I., et al. (2022). Synthesis, antimicrobial evaluation, and computational studies of a novel series of 4,7-disubstituted quinoline derivatives incorporating acetamide-substituted piperazine and thiosemicarbazide motifs. RSC Advances, 12(45), 29479-29491.

- Shaposhnikov, S. D., et al. (2015). Nucleophilic substitution in 4-bromo-5-nitrophthalodinitrile: XII. Synthesis and properties of 4-(1-benzotriazolyl)-, 4-nitro-5-(4-nonylphenoxy)phthalonitriles and the ligands based on them. Russian Journal of General Chemistry, 85(4), 633-638.

-

FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. [Link]

-

Liberty University. The Development of a Nucleophilic Substitution Reaction Experiment for the Organic Chemistry Laboratory. [Link]

-

Chemvigyan. (2022, April 17). swiss ADME tutorial [Video]. YouTube. [Link]

- Gonsalves, A. A., et al. (2002). Catalyst and synthetic process for carboxamides by nitrile hydrolysis.

-

Graphviz. Guide. [Link]

- Al-Suwaidan, I. A., et al. (2021). Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. Scientific Reports, 11(1), 1-17.

-

protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

- de Souza, T. B., et al. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Antibiotics, 11(10), 1403.

- Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery, 14(7), 806-814.

-

The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]

-

chemrevise. (2018). Halogenoalkanes. [Link]

-

Slideshare. SAR of Quinolines. [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

-

Graphviz. [Link]

- El-Sayed, N. F., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Advances, 14(30), 21384-21400.

-

Organic Chemistry Portal. Synthesis of carboxylic acids by hydrolysis or deprotection. [Link]

- Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 1-13.

-

Bioman Explains. (2024, April 7). Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids [Video]. YouTube. [Link]

-

Crunch Chemistry. (2022, March 2). Nucleophilic substitution in halogenoalkanes [Video]. YouTube. [Link]

- Solomon, V. R., & Lee, H. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Journal of medicinal chemistry, 62(17), 7795-7835.

-

Pharmapproach. SAR of Quinolones. [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

- Singh, A., & Singh, R. K. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini-Review. Biointerface Research in Applied Chemistry, 12(5), 6078-6092.

-

Wikipedia. (2024, January 7). Buchwald–Hartwig amination. In Wikipedia. [Link]

-

Reaction Biology. EGFR Assays & Drug Discovery Services. [Link]

- Moran-Gilad, J., et al. (2022). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal.

-

CK-12 Foundation. (2026, January 1). Nucleophilic Substitution Reactions - Haloalkanes. [Link]

- Jain, N. F., & Masse, C. E. (2006). Synthesis from Carboxylic Acid Derivatives. Science of Synthesis, 20, 75-126.

-

Dr. Mohamed Hesham. (2020, September 1). How to use SwissADME? [Video]. YouTube. [Link]

-

graphviz 0.21 documentation. User Guide. [Link]

Sources

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. WO2002096856A1 - Catalyst and synthetic process for carboxamides by nitrile hydrolysis - Google Patents [patents.google.com]

- 8. Carboxylic acid synthesis by hydrolysis or deprotection [organic-chemistry.org]

- 9. promega.com [promega.com]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Critical Role of Purity in 4-Bromoquinoline Chemistry

An In-Depth Guide to the Purification of 4-Bromoquinoline Derivatives

4-Bromoquinoline and its derivatives represent a "privileged scaffold" in medicinal chemistry and materials science.[1] These halogenated heterocyclic compounds are vital intermediates in the synthesis of novel pharmaceuticals, including antimicrobial and antimalarial agents, as well as agrochemicals.[2][3] The bromine atom at the 4-position provides a reactive handle for a wide array of synthetic transformations, such as cross-coupling and nucleophilic substitution reactions, enabling the rapid generation of diverse molecular libraries.[3]